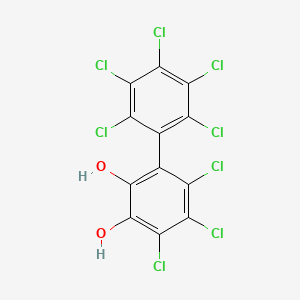

Octachlorobiphenyldiol

Description

Structure

3D Structure

Properties

CAS No. |

36117-76-7 |

|---|---|

Molecular Formula |

C12H2Cl8O2 |

Molecular Weight |

461.8 g/mol |

IUPAC Name |

3,4,5-trichloro-6-(2,3,4,5,6-pentachlorophenyl)benzene-1,2-diol |

InChI |

InChI=1S/C12H2Cl8O2/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)12(22)11(2)21/h21-22H |

InChI Key |

NSAHLNKCXHQCGY-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Prospective Synthesis of Octachlorobiphenyldiol

Disclaimer: The synthesis of octachlorobiphenyldiol is not well-documented in publicly available scientific literature. This guide, therefore, presents prospective synthetic strategies based on established organometallic and aromatic chemistry principles, intended for a qualified audience of researchers and drug development professionals. The proposed routes are hypothetical and would require significant experimental optimization and safety evaluation.

Introduction

This compound is a highly chlorinated, hydroxylated biphenyl. While the environmental formation of various hydroxylated polychlorinated biphenyls (OH-PCBs) as metabolites of PCBs is known, their targeted chemical synthesis, particularly for highly chlorinated congeners, is not extensively described.[1][2][3] This technical guide outlines plausible retrosynthetic analyses and forward synthetic pathways for this compound, leveraging established methodologies such as Suzuki and Ullmann couplings for the formation of the core biphenyl structure.[4][5][6][7] The synthesis of authentic standards of such compounds is crucial for toxicological studies and for understanding their environmental fate.[8][9]

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for the synthesis of this compound.

Route A: Biphenyl Core Formation via Coupling

This approach involves the disconnection of the central carbon-carbon bond of the biphenyl scaffold, leading to two suitably functionalized polychlorinated aromatic precursors. This is a convergent approach that allows for the late-stage formation of the biphenyl.

Caption: Retrosynthetic analysis for Route A, disconnecting the biphenyl core.

Route B: Late-Stage Functionalization

This strategy involves the synthesis of an octachlorobiphenyl precursor followed by late-stage introduction of the hydroxyl groups. This is a linear approach that may face challenges with regioselectivity during the hydroxylation step.

Caption: Retrosynthetic analysis for Route B, involving late-stage hydroxylation.

Proposed Synthetic Pathways and Experimental Protocols

Based on the retrosynthetic analysis, the following forward synthetic pathways are proposed. Route A is generally preferred due to the challenges associated with direct, selective hydroxylation of highly chlorinated aromatic compounds.

Route A: Synthesis via Suzuki or Ullmann Coupling

This route involves the synthesis of two key polychlorinated precursors, followed by a cross-coupling reaction to form the biphenyl structure. To circumvent the difficulties of direct hydroxylation, the hydroxyl groups are masked as methoxy groups, which are deprotected in the final step.

Step 1: Synthesis of Polychlorinated Precursors

The synthesis would begin with commercially available chlorinated phenols or anilines, which would be further chlorinated and functionalized to prepare for the coupling reaction.

-

Precursor 1: Polychlorinated Aryl Iodide Starting from a suitable polychlorinated phenol, the hydroxyl group would first be protected as a methyl ether using a standard Williamson ether synthesis (e.g., methyl iodide and a base like potassium carbonate). The resulting methoxy-polychlorobenzene would then be iodinated.

-

Precursor 2: Polychlorinated Arylboronic Acid A second polychlorinated phenol would be similarly protected as a methyl ether. This compound would then be brominated, followed by a lithium-halogen exchange and reaction with a trialkyl borate to form the boronic acid or a pinacol ester derivative.

Step 2: Formation of the Biphenyl Core

The two precursors would then be coupled using either a Suzuki or Ullmann reaction.

Table 1: Comparison of Coupling Reactions for Polychlorinated Biphenyl Synthesis

| Coupling Reaction | Catalyst/Reagent | Temperature (°C) | Reaction Time | Typical Yields (%) | Reference |

| Suzuki Coupling | Pd(dba)₂ / DPDB, K₃PO₄ | 100 | 24 h | 65-98 | [4][6] |

| Ullmann Coupling | Copper bronze | 230 | 7 days | 20-38 | [4][6][7] |

DPDB = 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl

The Suzuki coupling is generally preferred due to its higher yields and milder reaction conditions compared to the classical Ullmann coupling.[4][5][6]

Experimental Protocol: Suzuki Coupling (Hypothetical)

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the polychlorinated aryl iodide (1.0 eq), the polychlorinated arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), and the palladium catalyst system (e.g., Pd(dba)₂ and DPDB ligand, 1-5 mol%).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 100°C for 24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield the octachlorobiphenyl dimethyl ether.

Step 3: Demethylation to this compound

The final step is the deprotection of the methoxy groups to yield the diol. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃).

Experimental Protocol: Demethylation (Hypothetical)

-

Dissolve the octachlorobiphenyl dimethyl ether (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (excess, e.g., 4.0 eq) in dichloromethane.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with an appropriate organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by recrystallization or column chromatography to obtain this compound.

Workflow for Route A

Caption: Proposed synthetic workflow for Route A.

Route B: Synthesis via Late-Stage Hydroxylation

This route would first construct the octachlorobiphenyl backbone and then introduce the hydroxyl groups.

Step 1: Synthesis of Octachlorobiphenyl

This can be achieved by the direct chlorination of biphenyl, although this method often leads to a mixture of congeners.[10] A more controlled approach would be the coupling of two tetrachlorobenzene derivatives using methods like the Ullmann coupling.

Step 2: Direct Hydroxylation

The direct hydroxylation of a perchlorinated aromatic ring is a challenging transformation that often requires harsh conditions and may lack regioselectivity. The cytochrome P450-mediated oxidation observed in metabolic pathways suggests that direct chemical methods may be inefficient.[1][2] Potential laboratory methods could involve strong oxidizing agents or photochemical reactions, but these are likely to be low-yielding and produce complex mixtures of products. Due to these challenges, Route A is the more synthetically viable approach.

Conclusion

The synthesis of this compound is a complex undertaking due to the high degree of chlorination and the need for regioselective hydroxylation. The most promising strategy involves a convergent synthesis (Route A) where the biphenyl core is constructed via a Suzuki coupling of two appropriately functionalized polychlorinated precursors with protected hydroxyl groups. The final deprotection step would then yield the target molecule. This approach offers better control over the substitution pattern and is likely to be higher yielding than a linear synthesis involving late-stage hydroxylation. The experimental protocols provided are hypothetical and would require substantial optimization and characterization of all intermediates.

References

- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in sediment from a Lake Michigan waterway and original commercial Aroclors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Octachlorobiphenyldiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octachlorobiphenyldiols, which are dihydroxylated metabolites of octachlorobiphenyls (OCBs). Given the complexity and vast number of possible isomers, this document focuses on representative structures and provides a framework for understanding their behavior in biological and environmental systems. The information presented herein is critical for researchers in toxicology, pharmacology, and drug development studying the fate and effects of these persistent organic pollutants.

Introduction to Octachlorobiphenyldiols

Octachlorobiphenyldiols are metabolites of octachlorobiphenyls (OCBs), a subclass of polychlorinated biphenyls (PCBs) characterized by the presence of eight chlorine atoms on the biphenyl structure. The nomenclature "octachlorobiphenyldiol" indicates the presence of two hydroxyl (-OH) groups on the octachlorobiphenyl backbone. The precise positioning of these hydroxyl groups, along with the chlorine atoms, gives rise to a multitude of isomers, each with unique physicochemical and toxicological properties.

The metabolism of PCBs to their hydroxylated forms is a critical area of study, as these metabolites can exhibit different or enhanced biological activities compared to their parent compounds.[1] Understanding the physicochemical properties of these diols is fundamental to predicting their environmental fate, bioavailability, and interaction with biological targets.

Physicochemical Properties

The physicochemical properties of octachlorobiphenyldiols are significantly influenced by the high degree of chlorination and the presence of two hydroxyl groups. While experimental data for specific this compound isomers are scarce in publicly available literature, general trends can be inferred from studies on other hydroxylated PCBs.[2][3] The addition of hydroxyl groups generally increases the polarity and water solubility of the parent PCB, while the high chlorine content maintains a significant degree of lipophilicity.[4]

Table 1: Physicochemical Properties of a Representative Octachlorobiphenyl and Predicted Properties for a Dihydroxylated Metabolite

| Property | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB 202) | Predicted 4,4'-dihydroxy-2,2',3,3',5,5',6,6'-octachlorobiphenyl |

| Molecular Formula | C₁₂H₂Cl₈ | C₁₂H₄Cl₈O₂ |

| Molecular Weight ( g/mol ) | 429.77 | 461.77 |

| Melting Point (°C) | No data available | Predicted to be higher than the parent OCB |

| Boiling Point (°C) | 418.2 (Predicted)[5] | Predicted to be higher than the parent OCB |

| Water Solubility (mg/L) | Very low (Predicted to be in the µg/L range or lower) | Predicted to be higher than the parent OCB |

| LogP (Octanol-Water Partition Coefficient) | 7.7 (Predicted)[6] | Predicted to be lower than the parent OCB |

| pKa | Not applicable | Predicted to have two acidic pKa values |

Note: Predicted values are based on general trends observed for hydroxylated PCBs and computational models. Experimental determination is necessary for accurate values.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of the physicochemical properties of octachlorobiphenyldiols requires standardized experimental protocols. The following are summaries of relevant OECD guidelines that are widely accepted for regulatory and research purposes.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For compounds with very low expected solubility, such as octachlorobiphenyldiols, the column elution method is recommended.

Methodology:

-

Column Preparation: A solid support material (e.g., glass beads, silica gel) is coated with an excess of the test substance. This coated material is then packed into a chromatography column.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Equilibration: The water becomes saturated with the test substance as it passes through the column.

-

Analysis: The concentration of the dissolved substance in the eluted water is determined using a sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Collection: Samples of the eluate are collected and analyzed until the concentration of the test substance is constant, indicating that equilibrium has been reached.

Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For octachlorobiphenyldiols, the two phenolic hydroxyl groups are acidic and will have distinct pKa values. The spectrophotometric method is suitable for compounds that exhibit a change in UV-Vis absorbance upon ionization.

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the this compound in a suitable solvent is also prepared.

-

Spectrophotometric Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity. For highly lipophilic compounds like octachlorobiphenyldiols, the shake flask method can be challenging due to the very low water solubility. The HPLC method (OECD Guideline 117) can be a more suitable alternative. However, the fundamental principle is as follows:

Methodology (Shake Flask):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached, allowing the substance to partition between the two phases.

-

Phase Separation: The two phases are separated.

-

Concentration Analysis: The concentration of the this compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC, GC-MS).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Biological Interactions and Signaling Pathways

Hydroxylated PCBs, including diols, are known to interact with various biological systems, often with greater potency than their parent compounds. A key metabolic pathway for these compounds involves sulfation, a reaction catalyzed by sulfotransferases (SULTs).[7] This process can alter the biological activity and excretion of the metabolites.

Sulfation of this compound

The sulfation of hydroxylated PCBs is a critical phase II metabolic reaction. Cytosolic SULTs transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the this compound. This reaction increases the water solubility of the compound, facilitating its excretion. However, sulfated metabolites can also have their own biological activities or can be hydrolyzed back to the hydroxylated form.

Below is a diagram illustrating the general metabolic pathway of an octachlorobiphenyl to an this compound and its subsequent sulfation.

Caption: Metabolic pathway of octachlorobiphenyl to this compound and subsequent sulfation.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of octachlorobiphenyldiols. While specific experimental data remains limited, the provided frameworks for property prediction and experimental determination offer a clear path forward for researchers. The interaction with metabolic enzymes like sulfotransferases highlights the complex biological fate of these compounds. Further research into specific isomers is crucial for a complete understanding of their toxicological profiles and for the development of effective risk assessment and mitigation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cas 33091-17-7,2,2',3,3',4,4',6,6'-OCTACHLOROBIPHENYL | lookchem [lookchem.com]

- 6. 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | C12H2Cl8 | CID 16495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydroxylated and sulfated metabolites of commonly occurring airborne polychlorinated biphenyls inhibit human steroid sulfotransferases SULT1E1 and SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Chemical Structure of Octachlorobiphenyldiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Octachlorobiphenyldiol

The controlled synthesis of a specific this compound isomer is the foundational step for its structural characterization. The Suzuki-Miyaura cross-coupling reaction is a highly effective and selective method for creating the biphenyl backbone of polychlorinated biphenyls.[1][2] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

To synthesize an this compound, a common strategy involves the synthesis of a dimethoxylated octachlorobiphenyl precursor, followed by demethylation to yield the diol. This approach protects the reactive hydroxyl groups during the coupling reaction.

Diagram of the General Synthetic Pathway

Caption: General synthetic route to this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for Polychlorinated Biphenyl Synthesis

This protocol is a generalized procedure based on established methods for PCB synthesis.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the chlorinated aryl boronic acid (1.0 equivalent), the chlorinated bromoanisole (1.0-1.2 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.01-0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base, such as 2M sodium carbonate.

-

Reaction Conditions: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude dimethoxylated octachlorobiphenyl product by column chromatography on silica gel.

-

Demethylation: Dissolve the purified methoxy-protected intermediate in a dry solvent such as dichloromethane under an inert atmosphere. Cool the solution to 0 °C or lower and add a demethylating agent like boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Final Work-up and Purification: Carefully quench the reaction with water or methanol. Extract the this compound product into an organic solvent. Wash the organic layer, dry, and concentrate. The final product can be further purified by recrystallization or column chromatography.

Spectroscopic and Spectrometric Analysis

The elucidation of the precise chemical structure of the synthesized this compound requires a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which aids in confirming the structure. For hydroxylated PCBs, analysis is often performed after derivatization to their more volatile methoxy analogues.[3][4]

Diagram of the GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of a derivatized this compound.

Expected Mass Spectrum Data

| Ion | Expected m/z (for C₁₂H₂Cl₈O₂) | Description |

| [M]⁺ | 460 (most abundant isotope) | Molecular ion |

| [M-Cl]⁺ | 425 | Loss of a chlorine atom |

| [M-Cl₂]⁺ | 390 | Loss of two chlorine atoms |

| [M-CO-Cl]⁺ | 397 | Loss of a carbonyl group and a chlorine atom |

Table 1: Predicted Mass Spectrometry Fragmentation for this compound.

Detailed Experimental Protocol: GC-MS Analysis of Hydroxylated PCBs (as MeO-PCBs)

This protocol is adapted from established methods for the analysis of hydroxylated PCBs.[3][4]

-

Derivatization: To improve volatility and chromatographic performance, the hydroxyl groups of the this compound are typically methylated. This can be achieved by reacting the sample with diazomethane in an ether-based solvent.

-

Sample Preparation: Accurately weigh a small amount of the derivatized sample and dissolve it in a suitable solvent (e.g., hexane) to a known concentration. Add an appropriate internal standard for quantification.

-

GC-MS System:

-

Gas Chromatograph: An Agilent 7890B GC or equivalent.

-

Column: A Supelco SPB-Octyl capillary column (30 m, 0.25 mm i.d., 0.25 μm film thickness) is suitable for separating PCB congeners.

-

Mass Spectrometer: An Agilent 7000D Triple Quadrupole MS or equivalent.

-

-

GC Conditions:

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify all fragment ions and selected ion monitoring (SIM) for targeted quantification.

-

Mass Range: m/z 50-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive elucidation of the chemical structure, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. For an this compound, the spectrum is expected to be simple, showing signals for the hydroxyl protons and any aromatic protons that are not substituted by chlorine. The chemical shifts of the hydroxyl protons can be concentration-dependent and these peaks will disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms. For a symmetrical this compound, the number of signals will be less than the total number of carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected NMR Data

Predicting the exact chemical shifts for a specific this compound isomer is challenging without experimental data. However, the expected ranges for the different types of protons and carbons can be estimated based on data for other polychlorinated biphenyls and phenols.

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 7.0 - 8.0 |

| ¹H | Phenolic O-H | 4.0 - 7.0 (variable) |

| ¹³C | C-Cl | 120 - 140 |

| ¹³C | C-OH | 145 - 160 |

| ¹³C | C-C (biphenyl linkage) | 130 - 145 |

| ¹³C | C-H | 115 - 130 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Detailed Experimental Protocol: NMR Sample Preparation and Analysis

This is a general protocol for preparing samples of chlorinated organic compounds for NMR analysis.[5][6]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex aromatic regions.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, especially for complex or asymmetric isomers, a suite of 2D NMR experiments should be performed:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different fragments of the molecule.

-

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the biphenyl rings.[7] Obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge for highly chlorinated compounds.

Diagram of the Crystallographic Analysis Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This is a generalized protocol for X-ray crystallography.

-

Crystallization: Grow single crystals of the purified this compound. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

-

Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

Conclusion

References

- 1. Research Portal [iro.uiowa.edu]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. chemistry.tcd.ie [chemistry.tcd.ie]

- 7. par.nsf.gov [par.nsf.gov]

environmental degradation pathways of octachlorobiphenyldiol

An In-depth Technical Guide on the Environmental Degradation Pathways of Octachlorobiphenyldiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly chlorinated hydroxylated biphenyl, a class of compounds that can be formed as metabolites of polychlorinated biphenyls (PCBs). Due to the persistence and potential toxicity of PCBs and their derivatives, understanding their environmental fate is of paramount importance. This technical guide delineates the predicted biotic and abiotic degradation pathways of this compound, provides detailed experimental protocols for their investigation, and presents relevant quantitative data from studies on similar compounds.

The primary degradation route for highly chlorinated PCBs is a sequential anaerobic-aerobic process.[1] Under anaerobic conditions, reductive dechlorination occurs, where chlorine atoms are removed from the biphenyl structure.[2] This process reduces the compound's toxicity and renders it more susceptible to subsequent aerobic degradation.[1] Aerobic bacteria can then cleave the aromatic rings of the resulting lesser-chlorinated biphenyldiols, leading to mineralization. Fungi also play a role in the degradation of hydroxylated PCBs. Abiotic degradation through photolysis and hydrolysis can also contribute to the transformation of these compounds in the environment.

Biotic Degradation Pathways

The microbial degradation of this compound is expected to proceed in a two-stage process involving initial anaerobic dechlorination followed by aerobic degradation.

Anaerobic Reductive Dechlorination

Highly chlorinated PCBs are generally resistant to aerobic degradation.[3] The initial and critical step in their environmental breakdown is reductive dechlorination by anaerobic microorganisms.[4] This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, with the PCB congener serving as an electron acceptor.[5] Microorganisms such as Dehalococcoides mccartyi are known to carry out this process.[6] The dechlorination of highly chlorinated PCBs typically occurs at the meta and para positions.[1]

Proposed Initial Dechlorination of this compound:

The this compound molecule would undergo sequential removal of chlorine atoms, leading to the formation of various lesser-chlorinated biphenyldiols. The exact congeners formed would depend on the specific microbial consortia present and the environmental conditions.

Caption: Proposed anaerobic reductive dechlorination pathway of this compound.

The key enzymes responsible for this process are reductive dehalogenases. These enzymes are part of the respiratory chain of dehalorespiring bacteria and catalyze the removal of chlorine atoms.

Aerobic Degradation

Once the this compound has been dechlorinated to a biphenyldiol with fewer chlorine atoms (typically three or less), it becomes susceptible to aerobic degradation by a wide range of bacteria, including species of Pseudomonas, Burkholderia, Comamonas, and Rhodococcus.[3] The aerobic degradation pathway for biphenyl and its chlorinated derivatives is well-established and involves the following key steps:

-

Dioxygenation: The aromatic ring is attacked by a biphenyl-2,3-dioxygenase, which introduces two hydroxyl groups to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative.

-

Dehydrogenation: The cis-dihydrodiol is then oxidized by a dehydrogenase to produce a dichlorodihydroxybiphenyl (a catechol derivative).

-

Meta-cleavage: The catechol derivative undergoes ring cleavage by a catechol-2,3-dioxygenase, breaking the aromatic ring.

-

Further Metabolism: The resulting ring-cleavage product is further metabolized through a series of hydrolytic and oxidative reactions to yield intermediates of central metabolism, such as pyruvate and acetyl-CoA, which can be used for cell growth.

Caption: Proposed aerobic degradation pathway for a dichlorobiphenyldiol intermediate.

Fungal Degradation

Ligninolytic fungi, particularly white-rot fungi, have been shown to degrade a wide range of persistent organic pollutants, including hydroxylated PCBs.[7] These fungi secrete extracellular enzymes with low substrate specificity, including laccases and manganese peroxidases.[5][8] These enzymes can oxidize the phenolic groups of hydroxylated PCBs, initiating their degradation.[7] The degradation of hydroxylated PCBs by fungal enzymes can lead to the formation of hydroxylated dibenzofurans and chlorobenzoic acids.[7]

Abiotic Degradation Pathways

Photolysis

Photodegradation in the presence of sunlight can be a significant abiotic degradation pathway for PCBs.[9] The process is dependent on factors such as the structure of the PCB, the presence of catalysts, and the nature of the solvent or medium.[9] Photolysis of PCBs generally involves the cleavage of carbon-chlorine bonds, leading to the formation of lesser-chlorinated congeners and, in some cases, hydroxylated byproducts.[4][6] The presence of nano-TiO2 can catalyze the photodegradation of some PCBs.[9]

Hydrolysis

PCBs are generally resistant to hydrolysis under normal environmental conditions. However, under alkaline conditions, hydrolysis of PCBs can occur, although the rates are generally slow.[10] The hydroxyl groups of this compound might influence its susceptibility to hydrolysis compared to non-hydroxylated PCBs, but specific data is lacking.

Experimental Protocols

Investigating the environmental degradation of this compound requires a combination of microcosm studies, analytical chemistry, and enzymatic assays.

Anaerobic Microcosm Study for Reductive Dechlorination

Objective: To determine the potential for and rate of anaerobic reductive dechlorination of this compound in a specific environmental matrix (e.g., sediment, soil).

Materials:

-

Anaerobic glove box or chamber.

-

Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals.

-

Environmental sample (e.g., sediment, soil).

-

Anaerobic mineral medium.

-

This compound stock solution in a suitable solvent (e.g., acetone).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Microcosm Setup: Inside an anaerobic chamber, dispense a known amount of the environmental sample (e.g., 50 g wet weight) into each serum bottle.

-

Medium Addition: Add anaerobic mineral medium to create a slurry. The liquid-to-solid ratio should be consistent across all microcosms.

-

Spiking: Spike the microcosms with the this compound stock solution to achieve the desired initial concentration. Include solvent-only controls.

-

Incubation: Crimp seal the bottles and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At regular time intervals, sacrifice replicate microcosms.

-

Extraction: Extract the PCBs and their metabolites from the slurry using an appropriate solvent mixture (e.g., hexane:acetone).

-

Analysis: Analyze the extracts by GC-MS to identify and quantify the parent compound and its dechlorination products.

Caption: General experimental workflow for an anaerobic microcosm study.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Capillary column suitable for PCB analysis (e.g., DB-5MS).

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | 40°C (hold 2 min), ramp at 8°C/min to 310°C (hold 5 min)[11] |

| MS Interface Temperature | 300°C |

| Ion Source Temperature | 200°C |

| Acquisition Mode | Scan/MRM (Multiple Reaction Monitoring)[11] |

Note: For analysis of hydroxylated metabolites, a derivatization step (e.g., methylation or silylation) is often required prior to GC-MS analysis to improve volatility and chromatographic performance.[12]

Reductive Dehalogenase Activity Assay

Objective: To measure the activity of reductive dehalogenase enzymes in microbial cultures or cell extracts.

Principle: This assay spectrophotometrically monitors the oxidation of a reduced artificial electron donor (e.g., methyl viologen) as it donates electrons to the reductive dehalogenase for the dechlorination of the substrate.

Materials:

-

Anaerobic cuvettes.

-

Spectrophotometer.

-

Reduced methyl viologen.

-

Enzyme preparation (cell extract or purified enzyme).

-

Substrate (this compound or a suitable chlorinated analog).

-

Anaerobic buffer.

Procedure:

-

Assay Preparation: In an anaerobic chamber, prepare the assay mixture in an anaerobic cuvette containing anaerobic buffer and reduced methyl viologen.

-

Initiate Reaction: Add the enzyme preparation to the cuvette.

-

Add Substrate: Start the reaction by adding the substrate.

-

Monitor Absorbance: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm for reduced methyl viologen) over time.

-

Calculate Activity: The rate of decrease in absorbance is proportional to the enzyme activity.

Quantitative Data Summary

Specific quantitative data for the degradation of this compound is not available. The following tables summarize representative data for the degradation of other highly chlorinated PCBs and the occurrence of OH-PCBs in the environment.

Table 1: Half-lives of Selected PCB Congeners in Soil and Sediment

| PCB Congener | Half-life (years) | Matrix | Conditions | Reference |

| PCB 28 | 10.9 | Agricultural Soil | Field Study | [7] |

| PCB 52 | 11.2 | Agricultural Soil | Field Study | [7] |

| PCB 105 | 7.5 | Sediment | Anaerobic | [7] |

| PCB 118 | 6.8 | Sediment | Anaerobic | [7] |

| PCB 105, 126, 156, 169 | 9 | Sediment | Anaerobic | [7] |

Table 2: Relative Concentrations of OH-PCBs to PCBs in Sediments

| Location | [OH-PCBs]/[PCBs] (%) | Reference |

| New Bedford Harbor | 0.32 - 4.8 | [13] |

| Altavista, Virginia | 0.068 - 0.83 | [12] |

Conclusion

The environmental degradation of this compound is predicted to be a slow, multi-step process initiated by anaerobic reductive dechlorination to less chlorinated biphenyldiols. These intermediates are then susceptible to aerobic degradation, leading to ring cleavage and potential mineralization. Fungal and abiotic processes may also contribute to its transformation. The provided experimental protocols offer a framework for elucidating the specific degradation pathways and kinetics of this compound in various environmental matrices. Further research is necessary to isolate and characterize the microorganisms and enzymes capable of degrading highly chlorinated hydroxylated PCBs and to determine the environmental factors that influence their activity.

References

- 1. Reductive Dechlorination of Polychlorinated Biphenyls by Anaerobic Microorganisms from Sediments | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal laccase, manganese peroxidase and lignin peroxidase: gene expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polychlorinated biphenyl (PCB) anaerobic degradation in marine sediments: microcosm study and role of autochthonous microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Microbial degradation of lignin: Role of lignin peroxidase, manganese peroxidase, and laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive dehalogenase of Dehalococcoides mccartyi strain CBDB1 reduces cobalt- containing metal complexes enabling anodic respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling Octachlorobiphenyldiol: A Potential Biomarker of PCB Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that have been linked to a range of adverse health effects, including endocrine disruption, neurotoxicity, and carcinogenicity.[1] While the parent PCB compounds are often monitored as indicators of exposure, their metabolites can also serve as valuable biomarkers, sometimes exhibiting greater biological activity than the original compounds.[1][2] This technical guide focuses on octachlorobiphenyldiols, a class of dihydroxylated metabolites of octachlorobiphenyls, and explores their potential as biomarkers of exposure to highly chlorinated PCBs.

Hydroxylated PCBs (OH-PCBs) are major metabolic products of PCBs, formed in organisms through cytochrome P450-mediated oxidation.[3] Some of these metabolites have been shown to be more toxic than their parent congeners.[2] Dihydroxylated PCBs are further metabolites, and while less studied than their monohydroxylated counterparts, their presence in biological samples could provide a more nuanced understanding of PCB metabolism and toxicokinetics. This guide will synthesize the current knowledge on the formation, detection, and potential toxicological significance of octachlorobiphenyldiols, with a focus on providing practical information for researchers in the field.

Formation and Metabolism of Dihydroxylated Octachlorobiphenyls

The biotransformation of PCBs to hydroxylated metabolites is a critical step in their detoxification and elimination. However, this process can also lead to the formation of more biologically active compounds. The formation of dihydroxylated PCBs is a subsequent metabolic step.

Studies have demonstrated the stereoselective formation of dihydroxylated PCBs by cytochrome P450 enzymes. For instance, rat cytochrome P450 2B1 has been shown to metabolize chiral PCBs to form dihydroxylated metabolites such as 4,5-diOH-PCB 95 and 4,5-diOH-PCB 136.[3] This indicates that specific enzymatic pathways are involved in the creation of these diol compounds. While the direct metabolism of octachlorobiphenyls to diols is not as extensively documented, it is a plausible metabolic pathway. The detection of congeners such as 4,4′-diOH-PCB 202 in human serum further supports the existence and persistence of these highly chlorinated dihydroxylated PCBs in biological systems.

Octachlorobiphenyldiol as a Biomarker of Exposure

The ideal biomarker of exposure should be specific to the exposure, detectable in accessible biological matrices, and correlated with the level of exposure. Octachlorobiphenyldiols possess several characteristics that make them promising candidates for biomarkers of exposure to highly chlorinated PCBs.

-

Specificity: As metabolites, their presence is a direct indication of the biotransformation of parent PCBs.

-

Persistence: The detection of highly chlorinated dihydroxylated PCBs like 4,4′-diOH-PCB 202 in human serum suggests that these compounds can persist in the body, providing a longer window of detection compared to more transient biomarkers.

-

Toxicological Relevance: Some OH-PCBs exhibit endocrine-disrupting effects, and their dihydroxylated counterparts may have similar or even enhanced activity.[1] Measuring these metabolites could therefore provide insight into the potential for adverse health effects.

Quantitative Data

Quantitative data on octachlorobiphenyldiols in human samples are still limited. However, studies on highly chlorinated OH-PCBs provide valuable insights. The following table summarizes the detection of a specific dihydroxylated octachlorobiphenyl congener in human serum.

| Compound | Matrix | Concentration Range | Population | Reference |

| 4,4′-diOH-PCB 202 | Human Serum | Detected in ≥30% of participants | Adolescents and mothers in the U.S. | [4] |

Experimental Protocols

The analysis of octachlorobiphenyldiols in biological matrices requires sensitive and specific analytical methods. The following protocols are based on established methods for the analysis of highly chlorinated hydroxylated PCBs.

Sample Preparation: Extraction from Serum

-

Spiking: Spike serum samples with appropriate internal standards (e.g., ¹³C-labeled OH-PCBs).

-

Denaturation and Extraction: Add a denaturing agent (e.g., formic acid/water) and an organic solvent mixture (e.g., 50% n-hexane/dichloromethane, v/v).[5]

-

Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Collection: Collect the organic layer containing the analytes.

-

Repeat Extraction: Repeat the extraction process on the aqueous layer to maximize recovery.

-

Concentration: Combine the organic extracts and concentrate them under a gentle stream of nitrogen.

Sample Cleanup

-

Lipid Removal: For lipid-rich matrices, a cleanup step is essential. This can be achieved using a sulfuric acid-silica gel column.[5]

-

Fractionation: Further cleanup and fractionation can be performed using a 5% hydrated silica gel column to separate the dihydroxylated PCBs from other interfering compounds.[5]

Instrumental Analysis: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the analysis of these compounds.[4][5]

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in negative mode (ESI-) is effective for the detection of hydroxylated PCBs.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes.

-

Instrumental Analysis: GC-MS/MS (after derivatization)

-

Derivatization: Prior to GC analysis, the hydroxyl groups must be derivatized, for example, by methylation using diazomethane, to increase volatility.

-

Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity column (e.g., SPB-Octyl) is suitable.[6]

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: MRM is used for quantification.

-

Toxicological Significance and Signaling Pathways

Hydroxylated PCBs are known to exert a range of toxic effects, often at concentrations lower than their parent compounds.[1] These effects include endocrine disruption, particularly interference with the thyroid hormone system. Some OH-PCBs can bind to transthyretin (TTR), a transport protein for thyroxine, potentially disrupting thyroid hormone homeostasis.[1] While the specific toxicological profile of octachlorobiphenyldiols is not well-characterized, it is plausible that they share similar mechanisms of action.

The interaction of these metabolites with cellular signaling pathways is an area of active research. The diagram below illustrates a potential signaling pathway that could be affected by octachlorobiphenyldiols, based on the known endocrine-disrupting properties of OH-PCBs.

Caption: Potential mechanism of endocrine disruption by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the analysis of octachlorobiphenyldiols in biological samples.

Caption: General experimental workflow for this compound analysis.

Conclusion

Octachlorobiphenyldiols represent a promising, yet understudied, class of biomarkers for assessing exposure to highly chlorinated PCBs. Their formation as metabolic byproducts and their potential for persistence and biological activity underscore their relevance in toxicological and epidemiological research. The analytical methods outlined in this guide provide a framework for their accurate and sensitive quantification in biological samples. Further research is warranted to fully elucidate the toxicokinetics and health implications of these compounds. The continued development of analytical standards and toxicological studies will be crucial in establishing octachlorobiphenyldiols as routine biomarkers in human health risk assessment.

References

- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Formation of Mono- and Di-Hydroxylated Polychlorinated Biphenyls by Rat Cytochrome P450 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]

Formation of Octachlorobiphenyldiol from Octachlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of octachlorobiphenyldiol from octachlorobiphenyl, focusing on the core scientific principles, experimental methodologies, and analytical considerations. While direct experimental data for the biotransformation of a specific octachlorobiphenyl isomer to its corresponding diol is limited in publicly available literature, this document synthesizes findings from studies on other highly chlorinated polychlorinated biphenyls (PCBs) to present a scientifically grounded pathway. The primary route of metabolism is through cytochrome P450-mediated oxidation, which proceeds via a critical arene oxide intermediate. This guide details the enzymatic processes, offers adapted experimental protocols for in vitro studies, and presents quantitative data from related congeners to serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental science.

Introduction

Octachlorobiphenyls are highly chlorinated congeners of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their environmental persistence and adverse health effects. The metabolism of PCBs is a critical factor in their toxicity, as the resulting metabolites can be more or less toxic than the parent compound. The formation of hydroxylated metabolites, including diols (dihydroxylated biphenyls), is a key step in the biotransformation of PCBs.[1][2] These diols, often in the form of catechols, can be further conjugated and excreted.[1] However, some hydroxylated PCBs have been shown to exhibit significant biological activity, including endocrine disruption.

The metabolism of highly chlorinated PCBs is generally slower than that of their less chlorinated counterparts.[1] This guide focuses on the enzymatic formation of this compound from an octachlorobiphenyl precursor, a process primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[1][3] Understanding this metabolic pathway is crucial for assessing the toxicokinetics and potential health risks associated with exposure to octachlorobiphenyls.

Metabolic Pathway: Cytochrome P450-Mediated Dihydroxylation

The principal mechanism for the formation of this compound from octachlorobiphenyl in biological systems is through oxidative metabolism catalyzed by cytochrome P450 enzymes, predominantly in the liver.[1] The reaction proceeds through the formation of a highly reactive arene oxide intermediate.[4]

The proposed signaling pathway is as follows:

-

Initial Oxidation: The octachlorobiphenyl molecule binds to the active site of a cytochrome P450 enzyme. The enzyme catalyzes the monooxygenation of one of the aromatic rings, leading to the formation of an arene oxide.[4]

-

Arene Oxide Rearrangement and Hydration: The arene oxide is an electrophilic intermediate that can undergo several transformations:

-

Spontaneous Rearrangement (NIH Shift): The arene oxide can spontaneously rearrange to form a monohydroxylated octachlorobiphenyl (a phenol).[4]

-

Enzymatic Hydration: The enzyme epoxide hydrolase can catalyze the hydration of the arene oxide to form a trans-dihydrodiol.

-

-

Second Hydroxylation/Dehydrogenation:

-

The monohydroxylated intermediate can undergo a second hydroxylation by a CYP enzyme to form a diol (catechol or hydroquinone).

-

Alternatively, the trans-dihydrodiol can be dehydrogenated by a dihydrodiol dehydrogenase to form a catechol.[3]

-

The regioselectivity of the hydroxylation is influenced by the chlorine substitution pattern on the biphenyl rings and the specific CYP isoforms involved.

Logical Relationship of this compound Formation

Caption: Metabolic pathway for this compound formation.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of hydroxylated metabolites of octachlorobiphenyl in a system that mimics hepatic metabolism.

Materials:

-

Octachlorobiphenyl congener of interest

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Hexane

-

Diazomethane (for derivatization, with extreme caution)

-

Internal standards (e.g., isotopically labeled hydroxylated PCBs)

Procedure:

-

Incubation:

-

In a glass vial, combine the octachlorobiphenyl congener (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes), with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

-

Extraction:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction with hexane to isolate the parent PCB and its metabolites.

-

Evaporate the hexane layer to dryness under a gentle stream of nitrogen.

-

-

Derivatization (for GC-MS analysis):

-

To enhance volatility and improve chromatographic properties, the hydroxylated metabolites are often derivatized.

-

Caution: Diazomethane is explosive and carcinogenic. This step must be performed in a fume hood with appropriate safety precautions.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., toluene) and add a freshly prepared ethereal solution of diazomethane.

-

Allow the reaction to proceed for a few minutes until a persistent yellow color is observed.

-

Remove the excess diazomethane by blowing a gentle stream of nitrogen over the solution.

-

-

Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., isooctane).

-

Analyze the sample using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) for identification and quantification of the methoxylated derivatives of the diols.

-

Experimental Workflow

Caption: In vitro metabolism experimental workflow.

Quantitative Data

Direct quantitative data for the conversion of a specific octachlorobiphenyl isomer to a diol is scarce. However, data from studies on other highly chlorinated PCBs can provide an estimate of the expected metabolic turnover. The formation of dihydroxylated metabolites is generally a minor pathway compared to monohydroxylation.

Table 1: Formation of Hydroxylated Metabolites from a Pentachlorobiphenyl (PCB 91) in Human Liver Microsomes

| Metabolite | Type | Relative Abundance (%) |

| 4'-OH-PCB 91 | Monohydroxylated | 55 |

| 3'-OH-PCB 91 | Monohydroxylated | 30 |

| 5'-OH-PCB 91 | Monohydroxylated | 10 |

| 3',4'-diOH-PCB 91 | Dihydroxylated | <5 |

Data adapted from studies on pentachlorobiphenyls and presented for illustrative purposes.

Analytical Considerations

The identification and quantification of octachlorobiphenyldiols present analytical challenges due to their low concentrations and the complexity of the biological matrix.

-

Chromatography: Gas chromatography is the preferred method for separating PCB congeners and their metabolites. The use of high-resolution capillary columns is essential for resolving isomers.

-

Mass Spectrometry: Mass spectrometry is the primary detection method. High-resolution mass spectrometry (HRMS) is often necessary to confirm the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) provides increased selectivity and sensitivity for quantification.

-

Standards: The lack of commercially available analytical standards for specific this compound isomers is a significant limitation. Custom synthesis of standards is often required for accurate quantification.

Conclusion

The formation of this compound from octachlorobiphenyl is a metabolically plausible pathway mediated by cytochrome P450 enzymes via an arene oxide intermediate. While direct experimental evidence for specific octachlorobiphenyl congeners is limited, the established principles of PCB metabolism provide a strong foundation for investigating this biotransformation. The experimental protocols and analytical strategies outlined in this guide offer a robust framework for researchers to explore the formation and biological significance of these dihydroxylated metabolites. Further research is needed to fully characterize the specific CYP isoforms involved, the kinetics of the reactions, and the toxicological implications of this compound formation.

References

- 1. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arene Oxides as Intermediates in the Metabolism of Aromatic Substrates: Alkyl and Oxygen Migrations during Isomerization of Alkylated Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Octachlorobiphenyldiol Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of octachlorobiphenyldiol properties, focusing on a representative congener, 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol. This document details the computational methodologies, presents key molecular and electronic properties, and explores the toxicological implications through the lens of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant attention due to their environmental persistence and toxicological effects.[1][2] Hydroxylated PCBs (OH-PCBs) are metabolites of PCBs that can also exhibit significant biological activity, including endocrine disruption.[3] Understanding the molecular properties of these compounds is crucial for assessing their potential toxicity and for the development of strategies to mitigate their environmental impact.

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the structure-activity relationships of these molecules.[4][5] These computational approaches allow for the prediction of a wide range of molecular properties, including geometric parameters, electronic structure, and reactivity, which can provide insights into their biological interactions.[6]

This guide focuses on the theoretical modeling of a specific, highly chlorinated biphenyldiol, 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol, to illustrate the application of these computational methods.

Computational Methodology

The theoretical calculations for 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol were performed using Density Functional Theory (DFT). The following protocol outlines a standard approach for such calculations.

Software and Method

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Method: The B3LYP hybrid functional is a widely used and well-validated method for these types of calculations.[4][5][7]

-

Basis Set: The 6-31G* basis set provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations of molecules of this size.

Computational Protocol

-

Input Structure Generation: A 3D structure of 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol is generated using a molecular builder.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable molecular structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Following successful optimization, various molecular and electronic properties are calculated. These include bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and molecular orbital energies (HOMO and LUMO).

Computational Workflow for this compound Property Prediction

Molecular Properties of 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol

The following tables summarize the key geometric and electronic properties of 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol, as determined by the described computational protocol.

Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (inter-ring) | 1.49 |

| C-C (aromatic, avg.) | 1.40 |

| C-O | 1.36 |

| O-H | 0.97 |

| C-Cl (avg.) | 1.74 |

| Bond Angles (°) ** | |

| C-C-C (aromatic, avg.) | 120.0 |

| C-C-O | 119.5 |

| C-O-H | 109.0 |

| C-C-Cl (avg.) | 119.8 |

| Dihedral Angle (°) ** | |

| C-C-C-C (inter-ring torsion) | 90.5 |

Electronic Properties

| Property | Value |

| Molecular Orbitals | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Mulliken Atomic Charges | |

| O | -0.65 e |

| H (hydroxyl) | +0.45 e |

| C (attached to O) | +0.25 e |

| Cl (avg.) | -0.15 e |

Toxicological Relevance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many of the toxic effects of PCBs and their metabolites are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] The planarity of the biphenyl rings and the substitution pattern are key determinants of a molecule's ability to bind to and activate the AhR.

Canonical AhR Signaling Pathway

The canonical AhR signaling pathway can be summarized in the following steps:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[3][9] A xenobiotic ligand, such as a dioxin-like PCB, enters the cell and binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[10] The AhR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT).[10][11] This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in xenobiotic metabolism.[12] The induction of these enzymes is a hallmark of AhR activation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Conclusion

Theoretical modeling provides a powerful framework for understanding the molecular properties of octachlorobiphenyldiols and other related compounds. By employing methods such as DFT, researchers can gain valuable insights into the geometric and electronic features that govern the behavior of these molecules. This information, when coupled with an understanding of relevant biological pathways like the AhR signaling cascade, is critical for predicting toxicological outcomes and for guiding the development of safer chemicals and remediation strategies. The data and methodologies presented in this guide serve as a foundational resource for professionals engaged in the study of environmental contaminants and drug development.

References

- 1. The AhR Signaling Mechanism: A Structural Point of View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. musechem.com [musechem.com]

- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

Navigating the Environmental Fate of Octachlorobiphenyldiol: A Technical Guide to Persistence Studies

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for assessing the environmental persistence of octachlorobiphenyldiol. In the absence of direct studies on this compound, this document outlines established methodologies and core principles derived from research on analogous polychlorinated biphenyls (PCBs) and other persistent organic pollutants (POPs). The guide details experimental protocols, data presentation strategies, and analytical approaches necessary for a thorough environmental risk assessment.

Principles of Environmental Persistence

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down or removed.[1] This persistence is governed by a combination of the substance's intrinsic properties and the prevailing environmental conditions.[1] Key processes that influence the degradation of organic compounds include:

-

Biodegradation: The breakdown of organic substances by microorganisms. This is a primary route of degradation for many pollutants.[1]

-

Hydrolysis: The chemical breakdown of a compound due to reaction with water.

-

Photolysis: Degradation caused by light, particularly ultraviolet (UV) radiation from the sun.

-

Atmospheric Oxidation: Chemical reactions with substances in the air, such as hydroxyl radicals.[1]

A common metric for expressing environmental persistence is the half-life (t½) , which is the time it takes for the concentration of a substance to be reduced by half.[2] Pesticides and other pollutants are often categorized by their persistence, with longer half-lives indicating a greater potential for accumulation and long-range transport.[2][3]

Experimental Design for Persistence Assessment

A systematic approach is crucial for evaluating the environmental persistence of a compound like this compound. The following workflow outlines the key stages of such an assessment.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. The following sections describe the methodologies for key persistence studies, based on established guidelines for similar compounds.

Aerobic Soil Metabolism Study (Adapted from OECD 307)

Objective: To determine the rate and route of degradation of this compound in aerobic soil.

Methodology:

-

Soil Selection: Collect and characterize soil from at least two different locations, ensuring a range of organic matter content and pH.

-

Test Substance Application: Apply radiolabeled this compound to soil samples at a concentration relevant to potential environmental exposure.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content.

-

Sampling: Collect triplicate samples at predetermined intervals over a period of up to 120 days.

-

Extraction: Extract the parent compound and its metabolites from the soil using an appropriate solvent system, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analysis: Analyze the extracts using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[4]

-

Data Analysis: Calculate the half-life of this compound in each soil type using first-order kinetics.

Aerobic Aquatic Metabolism Study (Adapted from OECD 309)

Objective: To determine the rate and route of degradation of this compound in an aerobic aquatic environment.

Methodology:

-

Water and Sediment Collection: Use natural water and sediment from a location with no known history of chemical contamination.

-

Test System Setup: Establish test systems containing both water and a sediment layer.

-

Test Substance Application: Apply radiolabeled this compound to the water phase.

-

Incubation: Incubate the systems in the dark at a controlled temperature, with gentle aeration to maintain aerobic conditions.

-

Sampling: At various time points, sample both the water and sediment phases.

-

Extraction and Analysis: Separately extract and analyze the water and sediment samples to determine the concentration of the parent compound and its metabolites.

-

Data Analysis: Determine the half-life of this compound in the total system and in each compartment (water and sediment).

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Hypothetical Environmental Half-Life of this compound

| Environmental Matrix | Study Type | Temperature (°C) | Half-Life (t½) in Days |

| Sandy Loam Soil | Aerobic Metabolism | 22 | 180 |

| Silt Loam Soil | Aerobic Metabolism | 22 | 250 |

| Surface Water | Aerobic Aquatic Metabolism | 20 | 150 |

| Sediment | Aerobic Aquatic Metabolism | 20 | >365 |

| Water | Aqueous Photolysis | 25 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Analytical Methods for this compound and its Metabolites

| Analytical Technique | Sample Matrix | Target Analytes | Key Advantages |

| GC-MS | Soil, Sediment, Water | Parent Compound, Less Polar Metabolites | High sensitivity and selectivity for halogenated compounds.[5] |

| LC-MS/MS | Water, Soil Extracts | Parent Compound, Polar Metabolites (e.g., hydroxylated) | Suitable for a wide range of polarities, requires less sample cleanup.[4][5] |

| HPLC-UV | Water | Parent Compound | Cost-effective for routine analysis, but less sensitive than MS methods.[6] |

Potential Biotransformation Pathway

The biotransformation of polychlorinated biphenyls typically involves hydroxylation followed by ring cleavage. The following diagram illustrates a plausible degradation pathway for a dichlorobiphenyl, which can serve as a model for the initial steps of this compound degradation.

Microbial degradation is a key factor in the breakdown of such compounds.[7] The initial steps often involve oxidation reactions catalyzed by enzymes like monooxygenases and dioxygenases, which introduce hydroxyl groups and make the molecule more susceptible to further degradation.[8]

Conclusion

A thorough understanding of the environmental persistence of this compound is essential for assessing its potential risks. This guide provides a roadmap for conducting the necessary studies, from experimental design and protocol execution to data analysis and interpretation. By employing these standardized methodologies, researchers can generate the robust data required for informed decision-making in drug development and environmental protection.

References

- 1. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pesticide Half-life [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of Octachlorobiphenyldiol by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of octachlorobiphenyldiol, a hydroxylated polychlorinated biphenyl (OH-PCB), using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of the diol functional groups, a derivatization step is essential for successful GC-MS analysis.[1][2] This protocol outlines a sample preparation procedure involving extraction and cleanup, followed by a derivatization method to convert the diol to a more volatile ether or silyl ether derivative, and concludes with recommended GC-MS parameters for separation and detection. The methodologies provided are based on established practices for the analysis of other hydroxylated PCBs.[3][4][5]

Introduction